2-(N-(p-tolyl)sulfamoyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
NVCRMLAXTWDARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 N P Tolyl Sulfamoyl Acetic Acid
Mechanistic Studies of Sulfonamide Bond Formation
The synthesis of the sulfonamide bond in molecules like 2-(N-(p-tolyl)sulfamoyl)acetic acid is a cornerstone of organic and medicinal chemistry. The formation of this critical linkage can proceed through several mechanistic pathways.
Nucleophilic Substitution Pathways Involving Sulfonyl Groups
The most traditional and widely employed method for constructing sulfonamides is through the nucleophilic substitution reaction between a sulfonyl chloride and an amine. libretexts.orgnih.gov In the context of this compound, this would involve the reaction of p-toluenesulfonyl chloride with glycine (B1666218) (2-aminoacetic acid) or its ester derivative.
The mechanism is analogous to nucleophilic acyl substitution. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) that is formed. youtube.com
This pathway is favored due to the high reactivity of sulfonyl chlorides. However, a significant drawback of this method is the generation of these sulfonyl chlorides, which often requires harsh, acidic, and oxidizing conditions, limiting the functional group tolerance of the starting materials. nih.govacs.org
Radical Coupling Mechanisms in Sulfonamide Synthesis
In recent years, radical-based methods have emerged as powerful alternatives for sulfonamide synthesis, offering milder reaction conditions and broader substrate scope. acs.orgnih.gov These reactions often involve the generation of nitrogen-centered and sulfur-centered radical intermediates that subsequently couple to form the S-N bond.
One innovative approach involves the electrochemical cross-coupling of N,N-dimethylamino radicals, generated from the decarbonylation of dimethylformamide (DMF), with sulfonyl radicals derived from sulfonyl hydrazides. bates.edu This transition-metal-free method highlights the potential for radical-radical cross-coupling to prevail over homocoupling reactions, leading to the desired sulfonamide products. bates.edu
Another strategy utilizes sulfonamides themselves as precursors to N-centered radicals. acs.orgnih.gov Through a single-electron transfer (SET) process with a super-electron-donor, sulfonamides can form aminyl radicals. These nitrogen-centered radicals can then participate in coupling reactions to form new C-N bonds, demonstrating the versatility of radical pathways in synthetic chemistry. acs.orgnih.gov While this specific example leads to amidines, it underscores the principle of generating reactive nitrogen species from sulfonamides for further transformations. acs.orgnih.gov Mechanistic investigations involving nickel-catalyzed cross-coupling reactions of α-bromosulfonamides have also pointed towards the involvement of radical intermediates. organic-chemistry.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in this compound provides a rich platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification and Amidation Reactions
Esterification: Like other carboxylic acids, this compound can undergo esterification by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comlibretexts.org The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol or the removal of water is typically employed. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.org
Amidation: The direct conversion of carboxylic acids to amides by reaction with an amine is generally challenging because the amine tends to act as a base, deprotonating the carboxylic acid. libretexts.org To overcome this, the carboxylic acid is often activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. organic-chemistry.org For instance, reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) facilitate amide bond formation under environmentally friendly conditions. organic-chemistry.org
Acid-Catalyzed Transformations
The carboxylic acid group can participate in various transformations under acidic conditions. The Fischer esterification mentioned above is a prime example. libretexts.org In reactions involving di-functional molecules, intramolecular reactions can occur. For compounds containing both a hydroxyl and a carboxylic acid group, acid catalysis can lead to the formation of cyclic esters known as lactones, particularly when forming five- or six-membered rings. While not directly applicable to the intermolecular reactions of this compound, this illustrates the general principle of acid-catalyzed reactions of the carboxylic acid functional group.
Alpha-Carbon Reactivity and Functionalization
The carbon atom adjacent to the carboxylic acid group, known as the alpha-carbon, exhibits unique reactivity. The presence of the electron-withdrawing carbonyl group makes the alpha-protons acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.
The first step in such a reaction is analogous to the formation of an enolate from an aldehyde. libretexts.org This is followed by the nucleophilic attack of the alpha-carbon of the enolate on an electrophile. libretexts.org For example, the enolate of an ester can attack the carbonyl carbon of another ester molecule in what is known as a Claisen condensation. libretexts.org
Furthermore, the development of methods for the direct functionalization of C-H bonds has become a significant area of research. researchgate.net Brønsted acid-catalyzed additions of 2-alkylazaarenes to in situ generated N-sulfonylimines demonstrate the functionalization of C(sp3)–H bonds adjacent to a nitrogen atom, providing an atom- and step-economic route to α-substituted sulfonamides. researchgate.net Additionally, metal-free systems have been developed for the C(sp3)–H bond functionalization of aliphatic sulfonamides, leading to the formation of α,β-unsaturated imines. nih.gov Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes offers a green synthesis of α-sulfonamido acetals. rsc.org
Transformations of the p-Tolyl Group
The p-tolyl group, a benzene (B151609) ring substituted with a methyl group, is the primary site for electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the combined electronic effects of the activating methyl group and the deactivating N-sulfamoyl-acetic acid substituent.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the aromatic ring acts as a nucleophile, attacking an electrophile. The regioselectivity of this attack is determined by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director due to hyperconjugation and weak inductive effects. Conversely, the N-sulfamoyl group, attached to the ring via the nitrogen atom, is generally considered a deactivating group due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This deactivation is transmitted through the nitrogen atom to the aromatic ring.
In this compound, the methyl group is at the para position relative to the sulfamoyl group. The methyl group directs incoming electrophiles to its ortho and para positions. The position para to the methyl group is already occupied by the sulfamoyl substituent. The positions ortho to the methyl group are also meta to the sulfamoyl group. This alignment of directing effects leads to a strong preference for substitution at the positions ortho to the methyl group (and meta to the sulfamoyl group).
Nitration: The nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is expected to proceed via electrophilic aromatic substitution on the p-tolyl ring.
Given the directing effects of the substituents, the nitration product is predicted to be predominantly the 2-nitro derivative, where the nitro group is introduced at one of the positions ortho to the methyl group.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃) or protonated SO₃. Similar to nitration, the sulfonation of this compound is expected to yield the 2-sulfo derivative as the major product. It is worth noting that sulfonation is often a reversible process.
The predicted outcomes for these reactions are summarized in the table below.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-(N-(3-nitro-4-methylphenyl)sulfamoyl)acetic acid |
| Sulfonation | SO₃, H₂SO₄ | 2-(N-(3-sulfo-4-methylphenyl)sulfamoyl)acetic acid |
The methyl group of the p-tolyl moiety is susceptible to reactions characteristic of benzylic positions, primarily free-radical halogenation.
Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, the methyl group can undergo halogenation, for instance, with N-bromosuccinimide (NBS) to introduce a bromine atom. This reaction proceeds via a free-radical chain mechanism, with the benzylic radical being stabilized by resonance with the aromatic ring. This would result in the formation of 2-(N-(4-(bromomethyl)phenyl)sulfamoyl)acetic acid. Further halogenation can occur to yield di- and tri-halogenated products.
| Reaction | Reagents | Predicted Major Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 2-(N-(4-(bromomethyl)phenyl)sulfamoyl)acetic acid |
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is influenced by the chemical environment, particularly pH and temperature. The molecule contains several potentially labile bonds, including the sulfonamide linkage and the carboxylic acid group.
Hydrolytic Stability: The sulfonamide bond is generally stable under neutral conditions. However, it can undergo hydrolysis under strongly acidic or basic conditions, although often requiring elevated temperatures.
Acidic Hydrolysis: In the presence of strong acids, the sulfonamide nitrogen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the S-N bond, yielding p-toluenesulfonamide (B41071) and aminoacetic acid (glycine).
Basic Hydrolysis: Under strong basic conditions, the sulfonamide proton can be removed, and subsequent nucleophilic attack can also lead to cleavage of the sulfonamide bond.
Thermal Degradation: At elevated temperatures, amino acids and their derivatives can undergo complex degradation reactions, including decarboxylation (loss of CO₂) from the acetic acid moiety. The thermal decomposition of amino acids can lead to the formation of various smaller molecules. For instance, studies on the thermal degradation of amino acids have shown that they can decompose at temperatures between 185 °C and 280 °C, yielding water, ammonia (B1221849), and carbon dioxide as primary volatile products. researchgate.net The specific degradation products of this compound would depend on the precise conditions.
Photodegradation: Sulfonamides can be susceptible to photodegradation, especially in the presence of photosensitizers. The p-tolyl group can absorb UV radiation, potentially leading to radical reactions and cleavage of the molecular backbone. Common photodegradation pathways for sulfonamides include the cleavage of the sulfur-nitrogen bond and modifications to the aromatic ring.
The following table summarizes potential degradation pathways.
| Degradation Type | Conditions | Potential Products |
| Acidic Hydrolysis | Strong acid, heat | p-Toluenesulfonamide, Glycine |
| Basic Hydrolysis | Strong base, heat | p-Toluenesulfonate, Glycine |
| Thermal Degradation | High temperature | Decarboxylated products, smaller volatile molecules |
| Photodegradation | UV radiation | Cleavage products of the S-N bond, ring-modified products |
Advanced Spectroscopic and Analytical Research Methodologies
Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods provide a detailed view into the molecular framework of 2-(N-(p-tolyl)sulfamoyl)acetic acid, confirming its covalent structure and offering insights into the electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the tolyl, sulfamoyl, and acetic acid moieties.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the acetic acid group, the methyl protons of the tolyl group, and the acidic proton of the carboxylic acid, as well as the proton on the sulfonamide nitrogen. Based on data from closely related structures like 2-(4-Methylphenylsulphonamido)acetic acid, the anticipated chemical shifts can be approximated. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methylene carbon, the aromatic carbons of the p-tolyl ring (with different shifts for the substituted and unsubstituted carbons), and the methyl carbon. mdpi.comdoi.orgnih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.91 | Singlet | NH |
| ¹H | ~ 7.65 | Doublet | Ar-H (ortho to SO₂) |
| ¹H | ~ 7.36 | Doublet | Ar-H (ortho to CH₃) |
| ¹H | ~ 3.52 | Singlet | CH₂ |
| ¹H | ~ 2.36 | Singlet | CH₃ |
| ¹H | ~ 12.0 (broad) | Singlet | COOH |
| ¹³C | ~ 166.0 | - | COOH |
| ¹³C | ~ 138.4 | - | Ar-C (C-SO₂) |
| ¹³C | ~ 133.5 | - | Ar-C (C-CH₃) |
| ¹³C | ~ 125.3 | - | Ar-CH (ortho to SO₂) |
| ¹³C | ~ 122.6 | - | Ar-CH (ortho to CH₃) |
| ¹³C | ~ 39.5 | - | CH₂ |
| ¹³C | ~ 16.8 | - | CH₃ |
Note: These are predicted values based on analogous compounds and may vary in experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The primary vibrational modes anticipated are:
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.
N-H Stretch: A peak around 3300-3200 cm⁻¹ corresponding to the N-H stretch of the sulfonamide group. acs.org
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.
C=O Stretch: A strong, sharp absorption band around 1725-1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. nih.gov
S=O Stretches: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. acs.org
C-N and C-S Stretches: These vibrations are generally found in the fingerprint region of the spectrum.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O Symmetric Stretch | 1160 - 1120 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₁₁NO₄S), the expected molecular weight is approximately 229.25 g/mol . lookchem.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Plausible fragmentation pathways for this compound could include:
Loss of the carboxylic acid group (-COOH, 45 Da).
Cleavage of the N-S bond.
Loss of sulfur dioxide (-SO₂, 64 Da).
Fragmentation of the p-tolyl group.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Identity |
| [M+H]⁺ | 230.05 | Protonated Molecular Ion |
| [M]⁺ | 229.04 | Molecular Ion |
| [M-COOH]⁺ | 184.02 | Loss of Carboxylic Acid Group |
| [M-SO₂]⁺ | 165.06 | Loss of Sulfur Dioxide |
| [C₇H₇]⁺ | 91.05 | Tolyl Cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The chromophores in this compound, primarily the p-tolyl ring system, are expected to give rise to characteristic absorption bands in the UV region.
The spectrum would likely exhibit π → π* transitions associated with the aromatic ring. The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution on the ring, including the electron-withdrawing sulfamoyl group. A study on the related compound 2-(4-Cyanophenylamino)acetic acid showed absorption maxima that can serve as a comparative reference. nih.gov
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) | Solvent |
| π → π* | ~ 220 - 280 | Methanol or Ethanol |
Note: The exact λ_max can be solvent-dependent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular conformation in the solid state.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant feature in its crystal structure. researchgate.netnih.gov
Key intermolecular interactions would likely include:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), potentially forming dimeric structures. The sulfonamide group also provides a hydrogen bond donor (N-H) and two acceptors (S=O), leading to the formation of extended hydrogen-bonded networks. mdpi.comnih.gov These interactions are crucial in stabilizing the crystal lattice. acs.orgacs.org
π-π Stacking: The aromatic p-tolyl rings may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.
Analysis of the crystal structure of related sulfonamides has revealed that these molecules often form one-dimensional chains or more complex three-dimensional networks through a combination of these interactions. acs.org
Interactive Data Table: Expected Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Feature |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric or non-centrosymmetric groups |
| Key Intermolecular Interaction | O-H···O hydrogen bonds (carboxylic acid dimers) |
| Key Intermolecular Interaction | N-H···O=S hydrogen bonds (sulfonamide chains) |
| Other Potential Interaction | π-π stacking of tolyl rings |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for these purposes.
For the isolation and purity evaluation of this compound, both analytical and preparative chromatography can be utilized. silicycle.com A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. sielc.com The method development would involve optimizing the column, mobile phase composition, and detection wavelength.
A typical RP-HPLC method for a related tolyl acetic acid derivative involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) to control the pH, which is crucial for achieving good peak shape for an acidic compound. sielc.comptfarm.pljchr.org
Table of Typical HPLC Parameters:
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column for separation of small organic molecules. |
| Mobile Phase | Acetonitrile (B52724) : Water with 0.1% Phosphoric Acid (gradient or isocratic) | Acetonitrile acts as the organic modifier; phosphoric or formic acid suppresses the ionization of the carboxylic acid group to improve retention and peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |
| Detection | UV at 230-254 nm | The aromatic p-tolyl group allows for strong UV absorbance in this range. |
| Column Temp. | 25 - 30 °C | To ensure reproducible retention times. |
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing fraction purity during column chromatography. aroonchande.comyoutube.com For this compound, a normal-phase TLC on silica (B1680970) gel plates would be appropriate. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to minimize tailing of the acidic spot. nih.gov
Table of Typical TLC Parameters:
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Polar stationary phase with a fluorescent indicator. |
| Mobile Phase | Hexane : Ethyl Acetate : Acetic Acid (e.g., 70:30:1 v/v/v) | The ratio is optimized to achieve an Rf value between 0.3 and 0.5 for good separation. Acetic acid improves spot shape. nih.gov |
| Visualization | UV light (254 nm) / Staining (e.g., Potassium Permanganate) | Visualization under UV light due to the fluorescent indicator on the plate and the UV-active analyte. Staining can be used for compounds without a chromophore. illinois.edu |
These chromatographic techniques are essential for ensuring that the compound is isolated in high purity, which is a prerequisite for subsequent structural analysis and other research applications.
Computational Chemistry and Theoretical Studies of 2 N P Tolyl Sulfamoyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and properties of molecules. These methods, had they been applied to 2-(N-(p-tolyl)sulfamoyl)acetic acid, would offer a theoretical framework to understand its behavior at a molecular level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. A DFT study of this compound would provide fundamental information about its structure, stability, and chemical reactivity. Despite the utility of this method, specific DFT calculations for this compound have not been identified in published literature.
A critical first step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, known as the ground state geometry. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This would involve calculating the energies of various conformers to identify the global minimum energy structure and understand the energy barriers between different spatial arrangements. Such an analysis would reveal the preferred shape of the molecule, which is crucial for its interactions with other molecules. At present, no such computational analysis for this compound has been reported.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests higher reactivity.
A theoretical study would calculate the energies of these orbitals and visualize their isodensity surfaces to see where the electron density is concentrated. This would pinpoint the likely sites for nucleophilic and electrophilic attack. No published data for the HOMO-LUMO energies or surfaces of this compound are available.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as no specific computational data has been found for this compound.
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. A MEPS analysis of this compound would identify the reactive sites, particularly the acidic proton of the carboxylic acid and the electronegative oxygen and nitrogen atoms. This information is valuable for predicting intermolecular interactions such as hydrogen bonding. However, no MEPS maps for this specific compound are present in the scientific literature.
Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Harder molecules are less reactive.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Calculation of these indices for this compound would provide a detailed picture of its reactive nature. As of now, such theoretical data has not been published.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
| Ionization Potential (I) | I ≈ -EHOMO | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Data not available |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Data not available |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |
This table is for illustrative purposes only, as no specific computational data has been found for this compound.
Spectroscopic Property Simulations (e.g., IR, UV-Vis)
Computational methods can simulate various types of spectra, which can be compared with experimental data to confirm the structure of a compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The resulting simulated IR spectrum shows the characteristic absorption bands corresponding to different functional groups and vibrational modes (e.g., C=O stretch, N-H stretch, S=O stretch). This would be invaluable for interpreting an experimental IR spectrum of this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax) and help to understand the electronic structure and chromophores within the molecule.
Despite the power of these predictive tools, no simulated IR or UV-Vis spectra for this compound have been found in the reviewed literature.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the molecule's preferred shapes, the dynamics of its functional groups, and the transitions between different conformational states.
For a molecule like this compound, MD simulations would typically be performed in a solvent, such as explicit water, to mimic physiological or experimental conditions. nih.govfu-berlin.deresearchgate.netfu-berlin.de The simulation would track the trajectories of all atoms based on a chosen force field (e.g., AMBER, CHARMM, OPLS-AA), which defines the potential energy of the system. nih.govfu-berlin.deresearchgate.netfu-berlin.de
Detailed Research Findings: The key areas of flexibility in this compound are the torsion angles around the S-N bond, the C-S bond, and the bonds within the acetic acid side chain. MD simulations would provide insight into:
Rotational Barriers: The energy barriers to rotation around the S-N and S-C bonds, which determine the relative orientation of the p-tolyl ring and the acetic acid group.
Dominant Conformations: Identification of the most stable, low-energy conformations adopted by the molecule in solution. This is often visualized using Ramachandran-like plots for key dihedral angles. researchgate.net
Intramolecular Interactions: The presence and persistence of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and a sulfonyl oxygen, which can significantly influence the molecule's shape.
Solvent Effects: How interactions with solvent molecules influence the conformational preferences.
The data from these simulations can be analyzed to generate a comprehensive picture of the molecule's dynamic behavior at an atomistic level. nih.gov
Table 1: Representative Dihedral Angles for Conformational Analysis This interactive table illustrates the key dihedral angles that would be monitored during an MD simulation to define the conformation of this compound.
| Dihedral Angle | Atoms Defining the Angle | Description |
| τ1 (tau-1) | C(aryl)-S-N-C(acetyl) | Orientation of the acetic acid group relative to the tolyl-sulfonyl group. |
| τ2 (tau-2) | S-N-C-C(carboxyl) | Conformation of the acetic acid backbone. |
| τ3 (tau-3) | N-C-C=O | Orientation of the carbonyl group. |
| τ4 (tau-4) | C(ipso)-C(para)-S-N | Rotation of the p-tolyl group relative to the sulfonamide moiety. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its physicochemical properties. researchgate.netnih.gov For this compound, a QSPR model could be developed as part of a larger study on a series of related sulfonamide derivatives to predict properties like solubility, melting point, or thermal stability. researchgate.netmedwinpublishers.comnih.govresearchgate.net
The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include:
Topological descriptors: Based on the 2D graph of the molecule (e.g., Wiener index, Randic index). researchgate.net
Quantum chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
Geometrical descriptors: Based on the 3D structure of the molecule.
Detailed Research Findings: While no specific QSPR models for this compound were found, studies on other sulfonamides have successfully used multiple linear regression (MLR) or machine learning algorithms to establish these correlations. researchgate.netnih.gov For a series of compounds including our target molecule, a typical QSPR study would:
Calculate a wide range of descriptors for each molecule in the series.
Use statistical methods to select the most relevant descriptors that influence the property of interest.
Generate a regression equation that links the selected descriptors to the experimental property.
For example, a hypothetical QSPR model for predicting the heat capacity (Cv) of sulfonamides might take the form: Cv = c₀ + c₁(J) + c₂(Elumo) + c₃(H)* Where J is the Balaban index, Elumo is the energy of the lowest unoccupied molecular orbital, H is the Harary index, and c₀-c₃ are coefficients determined by the regression analysis. researchgate.net Such models are crucial for rational drug design and materials science, allowing for the in silico screening of novel compounds with desired properties. nih.gov
Table 2: Example Molecular Descriptors for QSPR Analysis This interactive table lists descriptors that would be relevant for a QSPR study of this compound and its analogs.
| Descriptor Type | Example Descriptor | Information Encoded | Potential Correlated Property |
| Topological | Randic' Index (¹X) | Molecular branching and complexity. | Entropy, Thermal Energy researchgate.net |
| Topological | Balaban Index (J) | Distance-based measure of molecular shape. | Heat Capacity researchgate.net |
| Quantum Chemical | LUMO Energy (Elumo) | Electron accepting capability. | Thermal Energy, Reactivity researchgate.net |
| Constitutional | Molecular Weight | Size of the molecule. | Melting Point, Boiling Point |
| Physicochemical | LogP | Lipophilicity/hydrophilicity balance. | Solubility, Biological Activity |
Analysis of Intermolecular Interactions and Crystal Lattices (Computational)
Computational analysis of intermolecular interactions provides fundamental insights into how molecules of this compound would pack in a solid, crystalline state. nih.govresearchgate.net This knowledge is vital for understanding physical properties like melting point, stability, and polymorphism. The primary forces governing the crystal packing of sulfonamides are strong hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net
Detailed Research Findings: Using quantum mechanical calculations and tools like Hirshfeld surface analysis or the Quantum Theory of Atoms in Molecules (QTAIM), researchers can characterize and quantify the non-covalent interactions within a crystal lattice. nih.gov For this compound, the key interactions would be:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The sulfonamide group also provides a hydrogen bond donor (-NH-) and two acceptors (-SO₂). This allows for the formation of robust hydrogen-bonded networks, often leading to dimers or chain motifs. nih.govacs.org
π-π Stacking: The p-tolyl aromatic ring can engage in stacking interactions with rings of adjacent molecules, contributing significantly to the lattice energy.
Computational studies on similar sulfonamides have shown that different packing arrangements (polymorphs) can arise from subtle variations in these intermolecular interactions, leading to different physical properties. nih.govresearchgate.net The analysis involves identifying common interaction motifs and calculating their interaction energies to predict the most stable crystal form. acs.orgmdpi.com
Table 3: Potential Intermolecular Interactions in the Crystal Lattice This interactive table summarizes the likely intermolecular interactions that would define the crystal structure of this compound.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Relative Strength |
| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | 1.6 - 2.2 | Strong |
| Hydrogen Bond | Carboxyl -OH | Sulfonyl -SO₂ | 1.8 - 2.4 | Strong |
| Hydrogen Bond | Sulfonamide -NH | Carboxyl C=O | 1.9 - 2.5 | Strong |
| Hydrogen Bond | Sulfonamide -NH | Sulfonyl -SO₂ | 2.0 - 2.6 | Moderate |
| π-π Stacking | p-tolyl ring | p-tolyl ring | 3.3 - 3.8 | Moderate |
| C-H···O | Aryl/Alkyl C-H | Sulfonyl/Carboxyl O | 2.2 - 2.8 | Weak |
Advanced Applications in Chemical Research and Materials Science
A Versatile Synthon in Organic Synthesis
As a versatile synthon, 2-(N-(p-tolyl)sulfamoyl)acetic acid serves as a foundational building block for a variety of organic molecules. Its bifunctional nature, containing both a carboxylic acid and a sulfonamide group, allows for diverse reactivity and the construction of complex molecular architectures.
Building Block for Complex Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The title compound is instrumental in constructing various heterocyclic systems, particularly those incorporating thiazole (B1198619) and coumarin (B35378) scaffolds. researchgate.net
For instance, derivatives of this compound can be utilized in the synthesis of novel thiazole derivatives. mdpi.comfabad.org.tr The thiazole ring is a key component in many biologically active compounds. The general synthetic strategies often involve the reaction of α-haloketones with thiourea (B124793) or its derivatives, a process where the acetic acid moiety of the title compound can be suitably modified to participate in ring formation. bepls.com
Similarly, coumarin derivatives, known for their diverse pharmacological activities, can be synthesized using the principles of Knoevenagel or Pechmann condensation reactions. nih.govmdpi.com While direct use of the title compound in these named reactions might require modification, its structural motifs are relevant to the synthesis of coumarin-sulfonamide hybrids. mdpi.comnih.gov These hybrids are of interest for their potential as enzyme inhibitors and anticancer agents. mdpi.comnih.gov The synthesis of such compounds may involve reacting a substituted salicylaldehyde (B1680747) with a molecule containing an active methylene (B1212753) group, a role that a derivative of this compound could be designed to fulfill. nih.govmdpi.com
The following table summarizes the types of heterocyclic systems that can be generated using synthetic pathways where this compound or its close analogs are relevant.
| Heterocyclic System | General Synthetic Approach | Key Intermediates/Reactants |
| Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketones, Thiourea/Thioamides |
| Coumarins | Knoevenagel Condensation | Salicylaldehydes, Active Methylene Compounds |
| Coumarins | Pechmann Condensation | Phenols, β-Ketoesters |
| Pyranocoumarins | Multi-component Reactions | Formylcoumarins, Active Methylene Compounds |
Catalytic Applications of Related Sulfamic Acid Derivatives
While this compound itself is not primarily a catalyst, the broader class of sulfamic acid and its derivatives are recognized as efficient and environmentally friendly catalysts in organic synthesis. researchgate.netbohrium.comscielo.br These solid acid catalysts are often inexpensive, non-corrosive, and reusable, making them attractive for various chemical transformations. researchgate.netrsc.org
Sulfamic acid-based catalysts have been successfully employed in a range of reactions, including:
Multi-component reactions: For the synthesis of complex molecules like dihydropyrimidinones and pyranocoumarins in a single step. researchgate.netscielo.br
Condensation reactions: Such as the Knoevenagel condensation to form carbon-carbon double bonds. researchgate.net
Protection of functional groups: For example, the acetalization of carbonyl compounds. rsc.org
The catalytic activity of these materials often stems from the Brønsted acidity of the sulfonic acid group. scielo.br Researchers have also developed functionalized sulfamic acid catalysts, for instance, by immobilizing them on magnetic nanoparticles, which allows for easy separation and recycling of the catalyst. rsc.orgmdpi.com
Exploration in Materials Science
The unique electronic and structural properties of this compound and its derivatives have opened avenues for their exploration in materials science, particularly in the fields of non-linear optics and supramolecular chemistry.
Non-linear Optical (NLO) Properties
Materials with non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. researchgate.net Sulfonamide derivatives, in general, have shown promise as NLO materials. researchgate.netnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov
In this compound, the tolyl group can act as an electron donor, while the sulfamoyl and carboxylic acid groups can function as electron acceptors. This inherent "push-pull" character is a key feature for potential NLO activity. Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the NLO properties of such molecules by calculating parameters like the first hyperpolarizability (β). researchgate.netnih.gov Studies on related sulfonamide and coumarin derivatives have shown that these classes of compounds can exhibit significant NLO responses. researchgate.netgoogle.comresearchgate.net
The following table presents a conceptual summary of the structural features contributing to the potential NLO properties of molecules like this compound.
| Structural Feature | Role in NLO Properties |
| Electron Donating Group (e.g., p-tolyl) | Initiates intramolecular charge transfer. |
| π-Conjugated System | Facilitates the movement of electrons across the molecule. |
| Electron Accepting Group (e.g., sulfamoyl, carboxyl) | Completes the charge transfer process, creating a large dipole moment change. |
Supramolecular Chemistry and Crystal Engineering Applications
Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern their assembly into larger, well-defined structures. researchgate.net Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties. nih.gov
The carboxylic acid and sulfonamide groups in this compound are capable of forming strong and directional hydrogen bonds. These interactions are fundamental to building predictable supramolecular architectures. For instance, the carboxylic acid can form robust hydrogen-bonded dimers or chains, while the N-H and S=O groups of the sulfonamide can also participate in hydrogen bonding networks.
The interplay of these hydrogen bonding motifs, along with other non-covalent interactions like π-π stacking of the aromatic tolyl rings, can lead to the formation of complex and interesting crystal structures. The study of these structures provides insights into how molecules recognize and assemble with one another, which is crucial for the rational design of new materials. The specific arrangement of molecules in the crystal lattice can significantly influence the bulk properties of the material, including its solubility, melting point, and even its NLO response.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(N-(p-tolyl)sulfamoyl)acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 2-(N-(aryl)sulfamoyl)acetate derivatives are hydrolyzed under acidic or basic conditions, followed by neutralization to yield the free acid . Optimization involves controlling temperature (e.g., reflux in glacial acetic acid) and using catalysts like benzylamine to accelerate condensation reactions. Yields exceeding 75% are achievable by adjusting solvent polarity (e.g., dichloromethane for chlorination) and purification via silica gel column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Key techniques include:
- 1H NMR : Characteristic peaks for the sulfamoyl group (δ ~4.35 ppm for CH₂ in DMSO-d6) and aromatic protons (δ ~7.2–7.4 ppm for p-tolyl) .
- HRMS : Molecular ion [M-H]⁻ or [M+H]⁺ validation (e.g., calculated vs. observed m/z for C₉H₁₁NO₄S) .
- Melting Point : Consistency with literature values (e.g., 142–144°C for analogous derivatives) .
Q. What purification methods are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Sequential washing (sodium bicarbonate, HCl) removes unreacted starting materials, followed by recrystallization from ethyl acetate/hexane mixtures. Silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) resolves polar impurities .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical and experimental spectral data for sulfamoyl acetic acid derivatives?
- Methodological Answer : Discrepancies in NMR or HRMS data may arise from hydrogen bonding or steric effects. Hirshfeld surface analysis (as applied to structurally similar compounds) can identify non-covalent interactions affecting spectral profiles . Re-evaluate synthetic steps (e.g., ester hydrolysis completeness via TLC) and employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model electrophilic sites (e.g., sulfonamide sulfur) and predict transition states for nucleophilic attacks. For example, docking studies with biological targets or solvent interaction simulations (e.g., DMSO vs. water) guide reaction optimization .
Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution on the p-tolyl group (e.g., electron-withdrawing vs. donating substituents). Biological assays (e.g., enzyme inhibition) paired with pharmacokinetic profiling (logP, solubility) validate therapeutic potential. Analogues like (E)-N-aryl ethenesulfonamides (from similar syntheses) show promise in targeting specific pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
